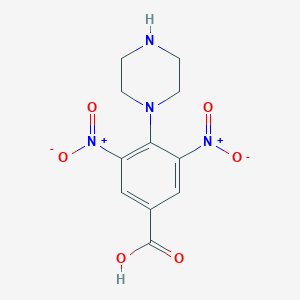

3,5-Dinitro-4-(piperazin-1-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N4O6 |

|---|---|

Molecular Weight |

296.24 g/mol |

IUPAC Name |

3,5-dinitro-4-piperazin-1-ylbenzoic acid |

InChI |

InChI=1S/C11H12N4O6/c16-11(17)7-5-8(14(18)19)10(9(6-7)15(20)21)13-3-1-12-2-4-13/h5-6,12H,1-4H2,(H,16,17) |

InChI Key |

PEFYAXQYNAYWLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Methodological & Application

Application Note: A Methodological Framework for Evaluating the Antimicrobial Potential of 3,5-Dinitro-4-(piperazin-1-yl)benzoic Acid and Related Nitroaromatic Compounds

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. One promising avenue of research involves the exploration of nitroaromatic compounds, a class of molecules known for their potent biological activities.[1][2] The compound 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid combines two key structural motifs of significant pharmacological interest: a dinitrobenzoic acid core and a piperazine moiety.

The nitroaromatic scaffold is present in several established antimicrobial drugs and is often associated with a unique mechanism of action involving reductive bioactivation within the target pathogen.[1][3][4] This process, catalyzed by microbial nitroreductases, generates reactive intermediates that can induce widespread cellular damage, offering a potential advantage against resistant strains.[2][3] Concurrently, the piperazine ring is a well-established pharmacophore in medicinal chemistry, frequently incorporated to enhance physicochemical properties such as solubility and cell permeability, and to modulate biological activity.[5][6]

This document provides a comprehensive guide for researchers to systematically evaluate the antimicrobial efficacy and preliminary safety profile of this compound. The protocols herein are designed to be robust and self-validating, providing a foundational framework for the initial stages of drug discovery.

Postulated Mechanism of Action: Reductive Bioactivation

The antimicrobial activity of many nitroaromatic compounds is not inherent to the parent molecule but is dependent on its metabolic activation within the microbial cell.[1] This "prodrug" strategy is a cornerstone of their efficacy. The proposed mechanism involves the enzymatic reduction of the nitro group (—NO₂), a process that is significantly more efficient in anaerobic or microaerophilic environments typical of many pathogens.[2]

Causality of the Pathway:

-

Enzymatic Reduction: Microbial nitroreductases (NTRs), which are absent or have different specificities in mammalian cells, utilize cellular reducing equivalents like NAD(P)H to catalyze a one-electron transfer to the nitro group, forming a nitro anion radical.[2][3]

-

Generation of Cytotoxic Species: This highly reactive radical can then undergo several transformations:

-

It can be further reduced to form nitroso and hydroxylamine intermediates, which are capable of covalently binding to and damaging critical macromolecules such as DNA, RNA, and proteins, leading to cell death.[3][4]

-

In the presence of oxygen, the radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide anions (O₂⁻), leading to significant oxidative stress.[2][4]

-

This selective activation within the microbe provides a theoretical basis for selective toxicity, a crucial attribute for any viable antimicrobial agent.

Caption: Postulated reductive bioactivation pathway of nitroaromatic compounds.

Experimental Protocols: A Step-by-Step Guide

Preparation of Compound Stock Solution

-

Rationale: Accurate and reproducible results begin with proper compound handling. Dimethyl sulfoxide (DMSO) is a common solvent for solubilizing organic compounds for biological assays. It is crucial to use a concentration that will be sufficiently diluted in the final assay to avoid solvent-induced toxicity.

-

Protocol:

-

Accurately weigh 10 mg of this compound.

-

Dissolve in an appropriate volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution using a vortex mixer.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the MIC of a novel antimicrobial agent, defined as the lowest concentration that inhibits visible microbial growth.[7][8]

-

Materials:

-

Test compound stock solution

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

0.5 McFarland turbidity standard

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer

-

-

Workflow Diagram:

Caption: Standard workflow for the broth microdilution MIC assay.

-

Step-by-Step Protocol:

-

Inoculum Preparation: Aseptically select 3-5 colonies of the test bacterium from a fresh agar plate and inoculate into a suitable broth. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.[7]

-

Compound Dilution: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 11. Add 100 µL of the test compound (at twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (broth only, no bacteria).

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[9]

-

MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no visible turbidity.[9]

-

Protocol: Minimum Bactericidal Concentration (MBC) Determination

-

Rationale: The MIC assay identifies the concentration that inhibits growth (bacteriostatic), but not necessarily the concentration that kills the organism (bactericidal). The MBC test is a crucial follow-up to differentiate these activities.

-

Protocol:

-

Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

-

Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

-

Incubate the agar plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

-

Data Presentation and Interpretation

Effective data management is essential for comparing antimicrobial efficacy. Results should be compiled into a clear, standardized format.

Table 1: Example Data Summary for Antimicrobial Activity

| Test Microorganism | Gram Stain | Compound MIC (µg/mL) | Compound MBC (µg/mL) | Control Antibiotic MIC (µg/mL) | Interpretation (MBC/MIC Ratio) |

| S. aureus ATCC 29213 | Positive | Ciprofloxacin: X | |||

| E. coli ATCC 25922 | Negative | Ciprofloxacin: Y | |||

| P. aeruginosa ATCC 27853 | Negative | Ciprofloxacin: Z | |||

| MRSA ATCC 43300 | Positive | Vancomycin: W |

-

Interpretation: The MBC/MIC ratio is a key indicator of activity. A ratio of ≤ 4 is generally considered evidence of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.

Preliminary Safety Assessment: Mammalian Cell Cytotoxicity

-

Rationale: A promising antimicrobial must be selectively toxic to pathogens with minimal harm to host cells. The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7] It helps determine the compound's therapeutic window.

-

Protocol (MTT Assay):

-

Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (cells treated with DMSO at the highest concentration used) and a blank control (medium only).

-

Incubation: Incubate the plate for a defined exposure time (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[7]

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

References

- In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.

- Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI.

- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers.

- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.

- Nitroaromatic Antibiotics. Encyclopedia MDPI.

- Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC.

- 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ProQuest.

- Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate.

- Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid as a Corrosion Inhibitor

Introduction

Corrosion of metallic materials is a pervasive challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a well-established and effective strategy to mitigate this degradation, particularly in acidic environments commonly encountered in industrial processes such as acid pickling, chemical cleaning, and oil and gas exploration.[1] Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and/or cathodic reactions of the corrosion process.[2][3] The efficacy of an organic inhibitor is intrinsically linked to its molecular structure, specifically the presence of heteroatoms (e.g., nitrogen, oxygen), aromatic rings, and π-bonds, which facilitate strong adsorption onto the metal substrate.[4][5]

This document provides a comprehensive guide to the application of 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid as a corrosion inhibitor. This compound is of particular interest due to the synergistic combination of several key functional groups within its structure. The piperazine moiety, a nitrogen-containing heterocycle, has been recognized for its corrosion inhibition properties.[4][6][7] The aromatic ring and the nitro groups (NO2) are also known to contribute to the inhibitory action of organic compounds.[8][9] The presence of these functionalities suggests that this compound has the potential to be a highly effective corrosion inhibitor.

These application notes are intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are engaged in the study and application of corrosion inhibitors. The protocols outlined herein provide a systematic approach to evaluating the performance of this compound and understanding its mechanism of action.

Proposed Mechanism of Corrosion Inhibition

The inhibitory action of this compound is predicated on its ability to adsorb onto the metal surface, thereby blocking the active sites for corrosion. This adsorption can occur through a combination of physical (electrostatic) and chemical interactions.[10] The proposed mechanism involves the following key aspects:

-

Adsorption via Heteroatoms: The nitrogen atoms in the piperazine ring and the oxygen atoms in the nitro and carboxyl groups possess lone pairs of electrons. These can be shared with the vacant d-orbitals of the metal atoms (e.g., iron in steel), leading to the formation of coordinate covalent bonds (chemisorption).[11]

-

π-Electron Interactions: The aromatic ring of the benzoic acid moiety is rich in π-electrons. These can interact with the positively charged metal surface, further strengthening the adsorption of the inhibitor molecule.

-

Film Formation: The adsorbed inhibitor molecules form a protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment and hindering the diffusion of corrosive species (e.g., H+ ions, Cl- ions) to the metal surface.[3]

-

Mixed-Type Inhibition: It is hypothesized that this compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[8] This is a desirable characteristic for a corrosion inhibitor as it provides comprehensive protection.

The following diagram illustrates the proposed adsorption mechanism of this compound on a metal surface.

Caption: Proposed adsorption mechanism of the inhibitor on a metal surface.

Experimental Protocols

To rigorously evaluate the efficacy of this compound as a corrosion inhibitor, a series of standardized experimental protocols are recommended. These include weight loss measurements, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization studies.

Materials and Reagents

-

Corrosion Inhibitor: this compound (Purity ≥ 98%). The hydrochloride salt form may also be used.[12]

-

Metal Specimen: Mild steel (or other metal of interest) with a defined composition (e.g., C: 0.21%, Si: 0.38%, Mn: 0.09%, P: 0.05%, S: 0.05%, and balance Fe).

-

Corrosive Medium: 1 M Hydrochloric acid (HCl) solution is a standard aggressive medium for testing corrosion inhibitors. Other acidic or corrosive solutions can be used depending on the specific application.

-

Reagents: Acetone, distilled water, and appropriate polishing materials (e.g., silicon carbide papers of various grades).

Preparation of Metal Specimens

Proper preparation of the metal specimens is crucial for obtaining reproducible results.

-

Cut the metal into coupons of suitable dimensions (e.g., 2.5 cm x 2.0 cm x 0.025 cm for weight loss studies; 1 cm² exposed area for electrochemical studies).

-

Mechanically polish the surface of the coupons using a series of silicon carbide papers of increasing grit size (e.g., 220, 400, 600, 800, 1000, and 1200 grit) to achieve a smooth, mirror-like finish.

-

Degrease the polished coupons by washing with acetone.

-

Rinse the coupons thoroughly with distilled water.

-

Dry the coupons in a stream of warm air and store them in a desiccator prior to use.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

-

Weigh the prepared metal coupons accurately using an analytical balance (W_initial).

-

Prepare a series of test solutions: the corrosive medium (blank) and the corrosive medium containing various concentrations of the inhibitor (e.g., 5, 10, 25, 50, 100 ppm).

-

Immerse one coupon in each test solution for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).

-

After the immersion period, remove the coupons from the solutions.

-

Carefully clean the coupons to remove corrosion products by brushing with a soft brush, followed by rinsing with distilled water and acetone.

-

Dry the cleaned coupons and re-weigh them (W_final).

-

Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the following formula:

CR (mm/y) = (8.76 x 10⁴ x ΔW) / (A x T x D)

where:

-

ΔW is the weight loss (W_initial - W_final) in grams

-

A is the surface area of the coupon in cm²

-

T is the immersion time in hours

-

D is the density of the metal in g/cm³

-

-

Calculate the inhibition efficiency (IE%) using the following formula:

IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100

where:

-

CR_blank is the corrosion rate in the absence of the inhibitor

-

CR_inhibitor is the corrosion rate in the presence of the inhibitor

-

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics and mechanism of corrosion inhibition. These measurements are typically performed using a three-electrode cell setup consisting of the metal specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

4.1. Potentiodynamic Polarization

This technique is used to determine the corrosion current density (I_corr) and to classify the inhibitor as anodic, cathodic, or mixed-type.

-

Immerse the prepared working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

-

Plot the resulting potential versus the logarithm of the current density (Tafel plot).

-

Determine the corrosion potential (E_corr) and corrosion current density (I_corr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

-

Calculate the inhibition efficiency (IE%) using the following formula:

IE% = [(I_corr_blank - I_corr_inhibitor) / I_corr_blank] x 100

where:

-

I_corr_blank is the corrosion current density in the absence of the inhibitor

-

I_corr_inhibitor is the corrosion current density in the presence of the inhibitor

-

4.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor.

-

After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

-

Plot the impedance data in the form of Nyquist and Bode plots.

-

Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (R_ct). A higher R_ct value indicates better corrosion protection.

-

Calculate the inhibition efficiency (IE%) using the following formula:

IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] x 100

where:

-

R_ct_blank is the charge transfer resistance in the absence of the inhibitor

-

R_ct_inhibitor is the charge transfer resistance in the presence of the inhibitor

-

The following diagram illustrates the typical experimental workflow for evaluating the corrosion inhibitor.

Caption: Experimental workflow for inhibitor evaluation.

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Weight Loss Measurement Data

| Inhibitor Concentration (ppm) | Weight Loss (g) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |

| 0 (Blank) | Value | Value | - |

| 5 | Value | Value | Value |

| 10 | Value | Value | Value |

| 25 | Value | Value | Value |

| 50 | Value | Value | Value |

| 100 | Value | Value | Value |

Table 2: Potentiodynamic Polarization Data

| Inhibitor Concentration (ppm) | E_corr (mV vs. SCE) | I_corr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |

| 0 (Blank) | Value | Value | Value | Value | - |

| 5 | Value | Value | Value | Value | Value |

| 10 | Value | Value | Value | Value | Value |

| 25 | Value | Value | Value | Value | Value |

| 50 | Value | Value | Value | Value | Value |

| 100 | Value | Value | Value | Value | Value |

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor Concentration (ppm) | R_ct (Ω cm²) | Double Layer Capacitance (C_dl) (µF/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | Value | Value | - |

| 5 | Value | Value | Value |

| 10 | Value | Value | Value |

| 25 | Value | Value | Value |

| 50 | Value | Value | Value |

| 100 | Value | Value | Value |

Conclusion

This compound presents a promising molecular architecture for effective corrosion inhibition. The presence of multiple adsorption centers, including the piperazine ring, nitro groups, and the aromatic system, suggests a strong interaction with metal surfaces. The detailed protocols provided in these application notes offer a robust framework for the systematic evaluation of its performance. By following these methodologies, researchers can obtain reliable and reproducible data to ascertain the inhibition efficiency, understand the underlying mechanism, and ultimately determine the suitability of this compound for various industrial applications where corrosion protection is paramount. Further studies, including surface analysis techniques (e.g., SEM, XPS) and quantum chemical calculations, can provide deeper insights into the protective film formation and the inhibitor-metal interactions.

References

-

Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution - PMC - NIH. [Link]

-

Synthesis of Some Aromatic Nitro Compounds and its Applications as Inhibitors for Corrosion of Carbon Steel in Hydrochloric Acid. [Link]

-

Investigation of Piperazine and its Derivatives as Vapor Phase Corrosion Inhibitors for Mild Steel - Bentham Open Archives. [Link]

-

Evaluating novel piperazine derivatives as aluminum corrosion inhibitor: a computational study - Emerald Publishing. [Link]

-

Organic inhibitors of steel corrosion (analytical review of publications) | Teryusheva. [Link]

-

Exploration of 8-piperazine-1-ylmethylumbelliferone for application as a corrosion inhibitor for mild steel in hydrochloric acid. [Link]

-

(PDF) Investigation of Piperazine and its Derivatives as Vapor Phase Corrosion Inhibitors for Mild Steel - ResearchGate. [Link]

-

Organic Corrosion Inhibitors - SciSpace. [Link]

-

Current and emerging trends of inorganic, organic and eco-friendly corrosion inhibitors. [Link]

-

OBTAINING CORROSION INHIBITORS CONTAINING NITROGEN AND PHOSPHORUS BASED ON AROMATIC COMPOUNDS - European Science Publishing. [Link]

-

Inhibitory action of piperazine derivatives on mild steel corrosion in hydrochloric acid solutions - ResearchGate. [Link]

-

Effectiveness of organic compounds for preventing mild steel corrosion in an acidic environment: A review article - IRJET. [Link]

-

The effect of nitro maleimides from a marine vibrio species compounds as a new source of environmentally friendly corrosion. [Link]

-

3,5-Dinitrobenzoic acid - Wikipedia. [Link]

-

(PDF) Studies of Some Aromatic Compounds for Corrosion Inhibition of Aluminum in Acidic Medium - ResearchGate. [Link]

-

View of OBTAINING CORROSION INHIBITORS CONTAINING NITROGEN AND PHOSPHORUS BASED ON AROMATIC COMPOUNDS - European Science Publishing. [Link]

-

3,5-dinitrobenzoic acid - Organic Syntheses Procedure. [Link]

-

Benzoic acid, 3,5-dinitro-, 2-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)hydrazide. [Link]

-

3,5-Dinitrobenzoic acid | C7H4N2O6 | CID 7433 - PubChem. [Link]

-

Discover our products - Keller & Bohacek GmbH & Co. KG. [Link]

Sources

- 1. irjet.net [irjet.net]

- 2. scispace.com [scispace.com]

- 3. Current and emerging trends of inorganic, organic and eco-friendly corrosion inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05662K [pubs.rsc.org]

- 4. emerald.com [emerald.com]

- 5. Organic inhibitors of steel corrosion (analytical review of publications) | Teryusheva | Theory and Practice of Corrosion Protection [corrosion-protection.ru]

- 6. benthamopen.com [benthamopen.com]

- 7. researchgate.net [researchgate.net]

- 8. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 9. aensiweb.net [aensiweb.net]

- 10. Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. europeanscience.org [europeanscience.org]

- 12. chemscene.com [chemscene.com]

3,5-Dinitro-4-(piperazin-1-yl)benzoic acid in the synthesis of novel polymers

Application Note & Protocol Guide

Topic: 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid in the Synthesis of Novel Functional Polyamides

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Monomer for Advanced Polymer Architectures

In the pursuit of novel polymers with tailored properties, the design of the monomer is paramount. This compound emerges as a highly versatile AB-type monomer for the synthesis of advanced polyamides. Its unique trifunctional character—a carboxylic acid (A-group), a secondary amine within the piperazine ring (B-group), and two nitro groups—offers a strategic platform for creating linear polymers that can be further modified for high-performance applications.

The rigid aromatic backbone, substituted with electron-withdrawing nitro groups, suggests the resulting polyamide will possess inherent thermal stability. The piperazine moiety, a "privileged structural motif" in medicinal chemistry[1], can enhance solubility and introduce potential biocompatibility or antimicrobial characteristics.[1][2] Crucially, the nitro functionalities serve as latent reactive sites; their post-polymerization reduction to amines provides a pathway to create new polymers with altered properties, such as enhanced hydrophilicity, chelating capabilities, or the ability to undergo cross-linking for thermoset applications.[3]

This guide provides a comprehensive, field-tested framework for the synthesis of the monomer, its subsequent polymerization via direct polycondensation, and the characterization of the resulting novel polyamide. We will also explore the potential for post-polymerization modification, unlocking a second generation of materials from a single monomer.

Part 1: Synthesis of Monomer: this compound

The synthesis of the monomer is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro groups activate the chlorine atom of the precursor, 4-chloro-3,5-dinitrobenzoic acid, for facile substitution by the nucleophilic amine of piperazine.

Experimental Protocol: Monomer Synthesis

Materials:

-

4-Chloro-3,5-dinitrobenzoic acid (≥99%)[4]

-

Piperazine (anhydrous, ≥99%)

-

Triethylamine (TEA, ≥99.5%)

-

N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (HCl), 2M solution

-

Deionized water

Instrumentation:

-

Three-neck round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filtration apparatus

-

Rotary evaporator

-

FT-IR Spectrometer

-

¹H-NMR Spectrometer

Procedure:

-

Reactant Setup: In a 250 mL three-neck round-bottom flask purged with nitrogen, dissolve 4-chloro-3,5-dinitrobenzoic acid (10.0 g, 40.56 mmol) in 100 mL of anhydrous DMF.

-

Addition of Base and Nucleophile: To the stirred solution, add triethylamine (6.2 mL, 44.62 mmol, 1.1 eq) to act as an acid scavenger. In a separate beaker, dissolve piperazine (7.0 g, 81.12 mmol, 2.0 eq) in 50 mL of anhydrous DMF. Causality Note: A slight excess of piperazine is used to ensure complete consumption of the starting material and to minimize di-substitution on the piperazine ring.

-

Reaction: Slowly add the piperazine solution dropwise to the flask at room temperature over 30 minutes. After the addition is complete, heat the reaction mixture to 80°C and maintain for 6 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Precipitation: Cool the mixture to room temperature and pour it into 500 mL of ice-cold deionized water. A yellow precipitate will form.

-

Acidification: Acidify the aqueous suspension to pH ~3-4 by the slow addition of 2M HCl. This step protonates the unreacted piperazine and the product, ensuring its precipitation.

-

Isolation and Washing: Filter the resulting solid using a Büchner funnel. Wash the crude product thoroughly with deionized water (3 x 100 mL) to remove triethylamine hydrochloride and excess piperazine salts, followed by a wash with cold diethyl ether (2 x 50 mL) to remove non-polar impurities.

-

Drying and Characterization: Dry the bright yellow solid under vacuum at 60°C to a constant weight. The expected yield is 10-12 g (83-99%). Characterize the final product by FT-IR and ¹H-NMR to confirm its structure.

Visualization: Monomer Synthesis Workflow

Caption: Workflow for the synthesis of the monomer.

Part 2: Synthesis of Novel Polyamide via Direct Polycondensation

To avoid the use of harsh chlorinating agents like thionyl chloride, which could react with the nitro groups, we employ the Yamazaki-Higashi direct polycondensation method.[5] This technique uses a phosphite-based activating agent in the presence of a base and a salt to facilitate amide bond formation directly from the carboxylic acid and amine functionalities at moderate temperatures.

Experimental Protocol: Polyamide Synthesis

Materials:

-

This compound (monomer)

-

Triphenyl phosphite (TPP)

-

Pyridine (anhydrous)

-

N-Methyl-2-pyrrolidone (NMP, anhydrous)

-

Lithium Chloride (LiCl, anhydrous)

-

Methanol

Instrumentation:

-

Jacketed reaction vessel with mechanical stirrer and nitrogen inlet

-

Viscometer

-

Gel Permeation Chromatography (GPC) system

-

Thermogravimetric Analyzer (TGA) / Differential Scanning Calorimeter (DSC)

Procedure:

-

Monomer Dissolution: In a jacketed reaction vessel under a constant stream of nitrogen, add the synthesized monomer (5.0 g, 16.88 mmol), anhydrous LiCl (0.7 g), and 40 mL of anhydrous NMP. Stir the mixture at room temperature until a homogenous solution is formed. Causality Note: LiCl is crucial for improving the solubility of the aromatic polyamide in the organic solvent and preventing precipitation during polymerization.[5]

-

Addition of Reagents: Add 10 mL of anhydrous pyridine followed by triphenyl phosphite (5.0 mL, 19.1 mmol, 1.13 eq).

-

Polymerization: Heat the reaction mixture to 100°C using an oil bath and maintain vigorous stirring for 5-7 hours. The viscosity of the solution will increase noticeably as the polymer chains grow.

-

Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution slowly into 500 mL of methanol with rapid stirring. The polyamide will precipitate as fibrous strands or a powder.

-

Isolation: Filter the polymer and wash it extensively with hot methanol (3 x 100 mL) to remove NMP, pyridine, LiCl, and phosphate byproducts.

-

Drying and Characterization: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours. Determine the inherent viscosity, molecular weight (GPC), and thermal properties (TGA/DSC).

Data Presentation: Expected Polymer Properties

| Property | Expected Value/Observation | Technique |

| FT-IR Peaks (cm⁻¹) | ~3400 (N-H, residual), ~1630 (C=O, Amide I), ~1540 & ~1345 (N=O, Nitro Stretch) | FT-IR Spectroscopy |

| ¹H-NMR Shifts (δ, ppm) | 8.0-8.5 (aromatic protons), 3.0-4.0 (piperazine protons) | ¹H-NMR (in DMSO-d₆) |

| Number-Average M.W. (Mₙ) | 15,000 - 30,000 g/mol | GPC (vs. Polystyrene) |

| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |

| Glass Transition Temp. (T₉) | > 250 °C | DSC |

| 5% Weight Loss Temp. (Td5) | > 400 °C (in N₂) | TGA |

Part 3: Post-Polymerization Modification & Future Directions

The true novelty of this polymer lies in its potential for further functionalization. The nitro groups along the backbone can be chemically reduced to primary amine groups, transforming the polymer's properties and opening new application avenues.

Conceptual Protocol: Nitro Group Reduction

A common method for this reduction is using a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium.

-

Dissolve the dinitro-polyamide in a suitable solvent (e.g., DMAc).

-

Add an excess of SnCl₂ dissolved in concentrated HCl.

-

Heat the reaction to 60-70°C for several hours until the yellow color disappears.

-

Precipitate the resulting polyamine by pouring the solution into a basic aqueous solution (e.g., NaOH solution) to neutralize the acid and precipitate the polymer.

-

Filter, wash thoroughly with water, and dry.

This transformation converts the hydrophobic, electron-deficient polymer into a hydrophilic, electron-rich polyamine. This new polymer could be used for metal ion chelation, as a curing agent for epoxy resins, or as a backbone for grafting other molecules.

Visualization: Polymer Modification Pathway

Caption: Post-polymerization modification and applications.

Conclusion

This compound is a promising monomer for developing novel functional polyamides. The protocols outlined provide a reliable pathway for its synthesis and polymerization. The resulting polymer is not only a high-performance material in its own right but also a versatile platform for post-polymerization modification, enabling the creation of a diverse range of materials from a single, intelligently designed building block. This approach offers significant opportunities for researchers in materials science and drug development to explore new frontiers in polymer chemistry.

References

-

Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. Polymers (Basel). URL: [Link]

-

Piperazine based antimicrobial polymers: a review. RSC Advances. URL: [Link]

-

Synthesis of Polyamides from . YouTube. URL: [Link]

-

An antibacterial and biocompatible piperazine polymer. RSC Advances. URL: [Link]

-

Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory, India. URL: [Link]

-

Enzymatic Synthesis of Biobased Polyesters and Polyamides. Polymers (Basel). URL: [Link]

-

1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine. Acta Crystallographica Section E. URL: [Link]

-

Poly(N-acryloyl-N'-propylpiperazine): A New Stimuli-Responsive Polymer. ResearchGate. URL: [Link]

-

Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. URL: [Link]

-

Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate. URL: [Link]

-

Synthesis and characterization of new polyamides derived from alanine and valine derivatives. Chemistry Central Journal. URL: [Link]

-

Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. ResearchGate. URL: [Link]

Sources

- 1. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An antibacterial and biocompatible piperazine polymer - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02219H [pubs.rsc.org]

- 3. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. dspace.ncl.res.in [dspace.ncl.res.in]

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid

Welcome to the technical support guide for 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in the purification of this molecule. The unique bifunctional nature of this compound, possessing both an acidic carboxylic acid group and a basic piperazine moiety, presents specific purification hurdles that require a systematic approach.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification and handling of this compound.

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile is largely dependent on the synthetic route, which typically involves a nucleophilic aromatic substitution (SNAr) of a 4-halo-3,5-dinitrobenzoic acid precursor with piperazine.

-

Unreacted Starting Materials: The most common impurities are unreacted 4-chloro-3,5-dinitrobenzoic acid and excess piperazine.

-

Di-substitution Byproduct: A significant byproduct can be the N,N'-bis(4-carboxy-2,6-dinitrophenyl)piperazine, where two molecules of the benzoic acid precursor have reacted with one molecule of piperazine.

-

Positional Isomers: Depending on the synthetic conditions, trace amounts of other isomers may be present.

-

Degradation Products: The electron-deficient aromatic ring is susceptible to degradation under harsh basic or thermal conditions.

-

Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, DMSO, ethanol) may be retained in the crude product.

Q2: What is the expected appearance and solubility profile of the pure compound?

A2: Pure this compound is expected to be a yellowish solid, characteristic of dinitro-aromatic compounds.[1] Its solubility is complex due to its zwitterionic potential.

| Solvent | Expected Solubility | Rationale & Expert Notes |

| Water | Slightly soluble | Solubility is highly pH-dependent. It is least soluble at its isoelectric point and more soluble in acidic (protonated piperazine) or basic (deprotonated carboxylate) aqueous solutions. |

| Ethanol/Methanol | Soluble, especially when heated | Alcohols are good solvents for moderately polar compounds and are excellent choices for recrystallization.[2] |

| Ethyl Acetate | Slightly to moderately soluble | A common solvent for extraction and chromatography of moderately polar compounds. |

| Dichloromethane (DCM) | Slightly soluble | Useful for chromatography and for washing less polar impurities. |

| Hexane/Heptane | Insoluble | Used as anti-solvents in recrystallization or for washing non-polar impurities. |

| DMF/DMSO | Highly soluble | These polar aprotic solvents will readily dissolve the compound but are difficult to remove and can interfere with purification. |

Q3: How can I effectively monitor the purity of my sample during the purification process?

A3: Thin-Layer Chromatography (TLC) is the most effective and rapid method for monitoring purification progress.[3][4]

-

Stationary Phase: Standard silica gel 60 F254 plates.

-

Mobile Phase (Eluent): A mixture of a moderately polar solvent and a non-polar solvent is typically effective. Start with a system like 10-20% Methanol in Dichloromethane (DCM) or 30-50% Ethyl Acetate in Hexane. Adding a small amount of acetic acid (0.5-1%) can improve spot shape by suppressing the ionization of the carboxylic acid group.

-

Visualization: The compound should be visible under UV light (254 nm) due to its aromatic structure. Staining with potassium permanganate can also be used.

Section 2: Troubleshooting Guide

This guide addresses specific problems encountered during the purification workflow.

Problem: My crude product is an oily, intractable gum instead of a solid.

-

Causality: This is a common issue when residual high-boiling solvents like DMF or DMSO are present, or when the product contains a significant amount of impurities that depress its melting point. The product may also be in its salt form, which can be hygroscopic.

-

Troubleshooting Steps:

-

Solvent Removal: Ensure the reaction solvent has been thoroughly removed under high vacuum, possibly with gentle heating. Co-evaporation with a lower-boiling solvent like toluene can help azeotropically remove residual DMF or water.

-

Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which the desired product is insoluble but the impurities are soluble (an "anti-solvent"). Start with diethyl ether or a hexane/ethyl acetate mixture. This can often "crash out" the product as a solid.

-

pH Adjustment: If the product was isolated from an aqueous workup, ensure the pH is adjusted to the isoelectric point of the molecule to minimize its solubility and promote precipitation.

-

Problem: My recrystallization yields are very low.

-

Causality: Low yields can result from several factors: using too much solvent, cooling the solution too rapidly, choosing an inappropriate solvent, or premature crystallization during hot filtration.[5]

-

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting low recrystallization yields.

Problem: My final product is still contaminated with the 4-chloro-3,5-dinitrobenzoic acid starting material.

-

Causality: The starting material has very similar acidic and polarity properties to the product, making separation by simple recrystallization or standard chromatography challenging.

-

Solution: Exploiting the Basic Center: The key difference is the basic piperazine group on your product. An acid-base extraction can effectively separate them.

-

Dissolve the mixture in a suitable organic solvent like Ethyl Acetate.

-

Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The product, this compound, will be protonated at the piperazine nitrogen and move into the aqueous layer.

-

The starting material, lacking a basic center, will remain in the organic layer.

-

Separate the layers. The aqueous layer now contains the protonated salt of your desired product.

-

Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the pure product, which can then be collected by filtration.

-

Section 3: Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

This method is ideal for removing less polar or more polar impurities when a suitable solvent is found.[6][7] Ethanol is often a good starting point.

-

Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile). A good solvent will dissolve the compound when hot but show poor solubility when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling with stirring (using a hot plate).

-

Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding excess solvent will reduce your yield.[5]

-

(Optional) Hot Filtration: If insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a filter funnel and a receiving flask. Use a fluted filter paper and pour the hot solution through quickly to prevent premature crystallization.

-

Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.[5]

-

Ice Bath: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for 15-30 minutes to maximize precipitation.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to obtain the pure product.

Protocol 2: Purification by Acid-Base Extraction

This is a powerful technique for this specific molecule, leveraging its amphoteric (acidic and basic) properties to separate it from neutral, acidic, or basic impurities.

Caption: Workflow for purification via acid-base extraction.

Protocol 3: Silica Gel Column Chromatography

This technique is used to separate compounds based on their differential adsorption to a stationary phase.[8]

-

TLC Analysis: First, determine an appropriate eluent system using TLC. You are looking for a solvent system that gives your product an Rf value of approximately 0.3-0.4 and separates it well from impurities. A gradient of methanol in DCM is a good starting point.

-

Column Packing: Pack a glass column with silica gel using the chosen eluent (or a less polar starting solvent if running a gradient). Ensure there are no air bubbles or cracks.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Begin passing the eluent through the column, collecting fractions in test tubes. Monitor the separation by collecting small spots from the outflow and running TLC plates on the fractions.

-

Fraction Pooling: Once the separation is complete, combine the pure fractions (as determined by TLC).

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.

References

-

Zhang, T., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link]

-

ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents. [Link]

-

Loba Chemie. (n.d.). 3,5-DINITROBENZOIC ACID. Product Page. [Link]

-

PubChem. (n.d.). Benzoic acid, 3,5-dinitro-, 2-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)hydrazide. [Link]

-

Florida A&M University. (2016). Lab Report Recrystallization. [Link]

-

University of Missouri–St. Louis. (2009). Experiment 9 — Recrystallization. [Link]

-

Dhont, J. H., & de Rooy, C. (1961). Thin-layer chromatography of 3,5-dinitrobenzoates. Analyst, 86, 527. [Link]

-

Padmashali, B., et al. (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica, 8(13), 262-268. [Link]

- Google Patents. (2020). CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid.

-

Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. [Link]

-

ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. [Link]

-

O. O. Tjutrin, et al. (2004). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Journal of Planar Chromatography – Modern TLC. [Link]

-

Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. [Link]

Sources

- 1. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Thin-layer chromatography of 3,5-dinitrobenzoates - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. amherst.edu [amherst.edu]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid

Welcome to the technical support center for the synthesis of 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges and side reactions encountered during this synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis. The advice provided is based on established principles of Nucleophilic Aromatic Substitution (SNAr) and practical laboratory experience.

Q1: My reaction is very slow or appears to be incomplete (TLC shows significant starting material). What could be the cause?

A1: Incomplete conversion is a common issue in SNAr reactions and can typically be traced to three factors:

-

Insufficient Activation of the Substrate: The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate called a Meisenheimer complex. The stability of this complex, and thus the reaction rate, is highly dependent on the electron-withdrawing power of the groups on the aromatic ring.[1][2] While the two nitro groups in 4-chloro-3,5-dinitrobenzoic acid provide strong activation, issues can still arise.

-

Causality: If the starting material is impure or has degraded, the reaction kinetics can be compromised.

-

Solution: Ensure your starting material, 4-chloro-3,5-dinitrobenzoic acid, is pure. You can verify its purity by melting point (literature: ~157-160 °C) and NMR spectroscopy. Recrystallize if necessary.

-

-

Inadequate Temperature: While SNAr reactions with highly activated substrates can sometimes proceed at room temperature, they often require heating to achieve a reasonable rate.

-

Causality: Insufficient thermal energy may prevent the reactants from overcoming the activation energy barrier required to form the Meisenheimer complex.

-

Solution: Based on analogous procedures, a reaction temperature of 80°C is a good starting point.[3] If the reaction is still slow, consider cautiously increasing the temperature to 90-100°C while monitoring for the appearance of degradation byproducts on your TLC plate.

-

-

Poor Solvent Choice: The ideal solvent for SNAr reactions is polar and aprotic.

-

Causality: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are effective at solvating the cationic counter-ion of the base without strongly hydrogen-bonding to the nucleophile (piperazine), leaving it more available to react.[4] Protic solvents like ethanol or water can solvate the nucleophile, reducing its reactivity.

-

Solution: N,N-Dimethylformamide (DMF) is an excellent and common choice for this type of reaction.[3] Ensure it is anhydrous, as water can lead to hydrolysis side reactions.

-

Q2: My TLC plate shows a new, less polar spot in addition to my product and starting material. What is this side product?

A2: The most probable side product is the N,N'-bis(4-carboxy-2,6-dinitrophenyl)piperazine. This occurs when a second molecule of 4-chloro-3,5-dinitrobenzoic acid reacts with the secondary amine of the desired monosubstituted product.

-

Mechanism & Identification:

-

Formation: This side reaction is a subsequent SNAr reaction. Once the first substitution occurs, the remaining -NH group on the piperazine ring of your product can act as a nucleophile.

-

TLC Analysis: The disubstituted product is significantly larger and more symmetric than the monosubstituted product. It will almost certainly have a higher Rf value (be less polar) on a silica gel TLC plate.

-

NMR Confirmation: The key to identification is symmetry. In 1H NMR, the disubstituted product is highly symmetric and will show only one signal (a singlet) for all 8 protons on the piperazine ring. Your desired monosubstituted product is asymmetric and will show complex, distinct multiplets for the piperazine protons.[5][6]

-

-

Mitigation Strategy:

-

Causality: The formation of the disubstituted byproduct is a competing reaction. Its rate relative to the primary reaction depends on the concentration of the nucleophile (piperazine).

-

Solution: Employ a stoichiometric excess of piperazine (typically 3 to 5 equivalents). According to Le Châtelier's principle, this large excess ensures that a molecule of 4-chloro-3,5-dinitrobenzoic acid is statistically more likely to encounter a molecule of piperazine than a molecule of the already-formed monosubstituted product.[7]

-

Q3: My final product is difficult to purify and appears to be contaminated with a salt. Why?

A3: This issue typically arises from the workup procedure and the amphoteric nature of your product.

-

Causality: The reaction generates one equivalent of HCl for every molecule of product formed. This reacts with the basic piperazine moiety of your product or the excess piperazine in the reaction mixture to form hydrochloride salts. The product itself contains both a basic piperazine nitrogen and an acidic carboxylic acid, making it a zwitterion at its isoelectric point.

-

Troubleshooting the Workup:

-

Neutralization: After the reaction is complete, the mixture is typically cooled and poured into water. The pH must be carefully adjusted. Acidifying to a low pH (e.g., pH 2-3) will protonate the piperazine nitrogen, making the molecule more water-soluble. Conversely, making the solution basic (e.g., pH 8-9) will deprotonate the carboxylic acid, also increasing water solubility.

-

Precipitation/Isolation: The product is least soluble at its isoelectric point. To isolate it, carefully adjust the pH of the aqueous solution until maximum precipitation is observed (often around pH 5-6).

-

Washing: The precipitated solid should be washed thoroughly with water to remove inorganic salts (like KCl or NaCl, depending on the base used) and then with a solvent like diethyl ether or acetone to remove non-polar organic impurities.

-

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

A1: The synthesis of this compound from 4-chloro-3,5-dinitrobenzoic acid and piperazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The mechanism involves two key steps:

-

Nucleophilic Attack: The nucleophilic nitrogen atom of piperazine attacks the carbon atom bearing the chlorine atom. This is possible because the strong electron-withdrawing effects of the two nitro groups make this carbon atom electron-deficient (electrophilic). This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step of the reaction.[8]

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product.

dot graph "SNAr_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", color="#34A853"];

} caption { label="Figure 1. The Addition-Elimination Mechanism of the SNAr Reaction."; fontsize=10; } end_dot

Q2: What is the optimal stoichiometry for the reactants?

A2: To minimize the formation of the N,N'-disubstituted side product, a significant excess of piperazine is recommended. A molar ratio of at least 1:3 of 4-chloro-3,5-dinitrobenzoic acid to piperazine is a robust starting point. Using piperazine in large excess shifts the reaction equilibrium in favor of the desired monosubstituted product.

Q3: Why is a base like potassium carbonate (K₂CO₃) necessary?

A3: The reaction between 4-chloro-3,5-dinitrobenzoic acid and piperazine liberates one equivalent of hydrochloric acid (HCl). This acid will protonate the basic piperazine, rendering it non-nucleophilic and halting the reaction. An added base, often an inorganic base like K₂CO₃ or a tertiary amine like triethylamine, is required to act as an acid scavenger, neutralizing the HCl as it is formed.[3] K₂CO₃ is a good choice as it is inexpensive, sufficiently basic, and easily removed during aqueous workup.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring this reaction.[9]

-

Stationary Phase: Silica gel plates (Silica Gel 60 F₂₅₄).

-

Mobile Phase: A mixture of a polar and a less polar solvent is needed. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (e.g., 95:5 or 90:10 DCM:MeOH). You may need to add a small amount of acetic acid (e.g., 0.5%) to the eluent to get well-defined spots for the carboxylic acid-containing compounds.

-

Visualization: The starting material, product, and side products are all highly conjugated and contain nitro groups, making them strongly UV-active. They will appear as dark spots under a UV lamp at 254 nm.

-

Interpreting the TLC:

-

Spot 1 (Highest Rf): N,N'-bis(4-carboxy-2,6-dinitrophenyl)piperazine (disubstituted byproduct).

-

Spot 2 (Intermediate Rf): this compound (desired product).

-

Spot 3 (Lowest Rf): 4-chloro-3,5-dinitrobenzoic acid (starting material).

-

dot graph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF"];

} caption { label="Figure 2. Troubleshooting workflow based on TLC analysis."; fontsize=10; } end_dot

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for SNAr reactions on activated aryl halides with piperazine derivatives.[3]

Materials:

-

4-chloro-3,5-dinitrobenzoic acid (1.0 eq)

-

Piperazine (3.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Hydrochloric Acid (1M)

-

Ethyl Acetate (EtOAc)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-3,5-dinitrobenzoic acid (1.0 eq), piperazine (3.0 eq), and potassium carbonate (3.0 eq).

-

Add anhydrous DMF (to make a ~0.5 M solution with respect to the starting material).

-

Heat the reaction mixture to 80°C with vigorous stirring.

-

Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 4-8 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the dark reaction mixture into 10 volumes of cold deionized water with stirring.

-

A precipitate may form. Adjust the pH of the aqueous suspension to ~5-6 by the dropwise addition of 1M HCl. This should maximize the precipitation of the zwitterionic product.

-

Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with deionized water (3x volumes) to remove inorganic salts.

-

Wash the filter cake with ethyl acetate (2x volumes) to remove any remaining non-polar impurities.

-

Dry the resulting solid under high vacuum to afford the crude product.

Protocol 2: Purification by Recrystallization

-

Transfer the crude product to an appropriately sized Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent system. A mixture of ethanol and water, or acetic acid and water, is a good starting point.

-

Heat the mixture with stirring until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature.

-

If crystallization does not occur, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary

The following table summarizes the key components of the reaction and their expected behavior in common analytical techniques.

| Compound | Role | Expected TLC Rf | Key 1H NMR Features (in DMSO-d₆) |

| 4-Chloro-3,5-dinitrobenzoic acid | Starting Material | Low | Aromatic singlet (~8.8-9.0 ppm). |

| This compound | Product | Medium | Aromatic singlet (~8.6 ppm), two distinct multiplets for piperazine CH₂ groups (~3.0-3.5 ppm), broad NH signal. |

| N,N'-bis(4-carboxy-2,6-dinitrophenyl)piperazine | Side Product | High | Two aromatic singlets (~8.7 ppm), single sharp singlet for all 8 piperazine protons (~3.6 ppm). |

| Piperazine | Nucleophile/Reagent | Baseline (water-soluble) | Not typically observed on TLC unless derivatized. |

References

Sources

- 1. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US10696668B2 - Acid addition salts of piperazine derivatives - Google Patents [patents.google.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. CN111253261A - A kind of preparation method of 3,5-dinitrobenzoic acid - Google Patents [patents.google.com]

- 6. US3781441A - Use of 4-chloro-3,5-dinitrobenzene-sulfonamide as a fungicide - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Impurity Control in 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid Synthesis

Current Status: Online

Agent: Senior Application Scientist

Topic: Optimization of Nucleophilic Aromatic Substitution (

Introduction

Welcome to the technical support hub for the synthesis of 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid . This compound is a critical scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors (e.g., Aurora A kinase inhibitors) and other heterocyclic pharmaceuticals.

The synthesis typically involves an

This guide addresses the three most common impurity profiles:

-

The "Dimer" (Bis-adduct): Piperazine bridging two aromatic rings.[1]

-

The "Phenol" (Hydrolysis product): Replacement of the leaving group by hydroxide.

-

Residual Starting Material: Unreacted CDNBA.

Module 1: Controlling the "Bis-Piperazine" Dimer

User Query:

"I am consistently seeing a lipophilic impurity at RRT ~1.5 in my HPLC. Mass spec suggests a MW roughly double my product. How do I prevent this?"

Technical Diagnosis:

You are observing 1,4-bis(4-carboxy-2,6-dinitrophenyl)piperazine .[1]

Because piperazine is a diamine with two equivalent nucleophilic sites (

Troubleshooting Protocol:

| Parameter | Standard Condition | Optimized Condition | Rationale |

| Stoichiometry | 1:1 to 1:2 (SM:Amine) | 1:4 to 1:5 (SM:Amine) | High excess of piperazine ensures the electrophile always encounters free amine, not the mono-substituted product.[1] |

| Addition Order | Piperazine added to SM | SM added to Piperazine | Inverse addition keeps the amine concentration high relative to the electrophile at the point of mixing. |

| Temperature | Reflux ( | Controlled ( | Lower temperatures favor the kinetic mono-substitution product over the thermodynamic bis-adduct.[1] |

Mechanistic Visualization (Pathway A vs. B)

Caption: Pathway selection depends on local stoichiometry. Excess piperazine blocks the second substitution step.

Module 2: Preventing Hydrolysis (The Phenol Impurity)

User Query:

"My product has a yellow impurity that does not move on TLC/HPLC (very polar) and shows an -OH stretch in IR. Is this the hydrolyzed starting material?"

Technical Diagnosis:

Yes, this is likely 4-hydroxy-3,5-dinitrobenzoic acid .[1]

The 3,5-dinitro system is highly electron-deficient, making the C-Cl bond extremely labile.[1] If water is present in the solvent or base, hydroxide ions (

Prevention Strategy:

-

Solvent Integrity: Use anhydrous solvents (Acetonitrile or Ethanol).[1] Avoid technical grade solvents containing >0.5% water.[1]

-

Base Selection:

-

Avoid: Inorganic bases like NaOH or KOH in aqueous media during the coupling step.

-

Prefer: Use the excess piperazine itself as the acid scavenger (forming piperazine hydrochloride), or use a non-nucleophilic organic base like DIPEA (Diisopropylethylamine).

-

-

Hygroscopicity: The starting material (CDNBA) can absorb moisture. Dry it in a vacuum oven at

C before use.

Module 3: Purification & Isolation (The "Self-Validating" Workup)

User Query:

"I have excess piperazine and some unreacted starting material. How do I isolate the pure zwitterion without column chromatography?"

Technical Diagnosis:

The target molecule is amphoteric: it has an acidic proton (

-

pH < 2: Cationic (Soluble as HCl salt).[1]

-

pH > 10: Anionic (Soluble as Carboxylate/Piperazine salt).[1]

-

pH ~ 4-5 (Isoelectric): Zwitterionic (Least Soluble).[1]

Step-by-Step Isolation Protocol:

-

Quench: Dilute the reaction mixture with water (after the reaction is complete).

-

Basify (Removal of SM): Adjust pH to >10 using

.-

Why? Both the Product and the Phenol impurity become soluble anions. Any non-acidic neutral impurities (like bis-adducts, if precipitated) can be filtered off here.[1]

-

-

Acidify (Removal of Piperazine): Slowly adjust pH to 4.5 - 5.0 using 6N HCl.

-

Observation: The target product will precipitate as a yellow/orange solid.

-

Fate of Impurities: Excess piperazine remains in solution as a water-soluble salt.[1] The Phenol impurity (more acidic) often remains soluble or can be washed away with specific solvents.

-

-

Wash: Filter the solid and wash with:

Workup Logic Flowchart

Caption: pH-swing purification strategy exploits the amphoteric nature of the target to remove both acidic and basic impurities.[1]

Module 4: Analytical Troubleshooting (FAQ)

Q: Why does my NMR show broad peaks for the piperazine ring?

A: This is due to restricted rotation or proton exchange if the sample is a zwitterion. Add a drop of

Q: Can I use 4-fluoro-3,5-dinitrobenzoic acid instead?

A: Yes. The fluoro- derivative is more reactive (

Q: How do I store the final product? A: The free amine is prone to oxidation over time (N-oxide formation).[1] Store as the Hydrochloride salt (precipitate from conc. HCl instead of pH 5) or keep the zwitterion in a dark, dry container under inert gas.

References

-

Synthesis of Piperazine Deriv

: -

Kinetic Control in Dinitrobenzoate Substitutions

-

General Synthesis of 3,5-Dinitrobenzoic Acid Derivatives

-

Impurity Characterization in Piperazine Syntheses

Sources

- 1. veeprho.com [veeprho.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,5-Dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid and 3,5-dinitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and development, the nuanced interplay between a molecule's structure and its biological function is a paramount consideration. This guide provides a detailed comparative analysis of two structurally related nitroaromatic compounds: 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid and its parent compound, 3,5-dinitrobenzoic acid. While 3,5-dinitrobenzoic acid has established roles as a versatile synthetic intermediate and has been explored for its intrinsic biological properties, the introduction of a piperazine moiety at the 4-position is hypothesized to significantly modulate its bioactivity profile.[1][2][3][4] This guide will delve into the anticipated shifts in biological activity, drawing upon established principles of medicinal chemistry and available data on analogous compounds, to provide a predictive framework for researchers in the field.

Structural and Physicochemical Properties: A Tale of Two Moieties

The fundamental difference between the two compounds lies in the substitution at the C4 position of the benzene ring. 3,5-dinitrobenzoic acid presents a hydrogen atom at this position, whereas this compound incorporates a piperazine ring. This substitution is expected to profoundly influence the molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.

| Property | 3,5-dinitrobenzoic acid | This compound (Predicted) | Rationale for Prediction |

| Molecular Weight | 212.12 g/mol [5] | 312.26 g/mol | Addition of the piperazine group (C4H9N2) |

| Solubility | Sparingly soluble in water | Increased aqueous solubility at physiological pH | The basic nitrogen atoms of the piperazine ring can be protonated, forming soluble salts.[2] |

| Lipophilicity (LogP) | Lower | Potentially higher or lower depending on pH | The piperazine ring can increase polarity when protonated, but the overall increase in molecular size can contribute to lipophilicity.[6] |

| pKa | 2.82[7] | The carboxylic acid pKa is likely to be similar, with additional pKa values for the piperazine nitrogens. | The electron-withdrawing nitro groups will maintain the acidity of the carboxylic acid. Piperazine itself has two pKa values. |

The introduction of the piperazine ring, a common scaffold in medicinal chemistry, is a strategic modification aimed at enhancing the "drug-likeness" of the parent molecule.[2][3][4] The increased polarity and potential for salt formation are anticipated to improve aqueous solubility and bioavailability, crucial parameters for in vivo applications.

Comparative Biological Activity: A Predictive Analysis

While direct comparative experimental data for this compound is not extensively available in the public domain, we can extrapolate its potential biological activities based on the known effects of nitroaromatic compounds and piperazine-containing drugs.

Cytotoxicity and Anticancer Potential

3,5-dinitrobenzoic acid and its derivatives have been investigated for their cytotoxic properties.[8] The cytotoxicity of nitroaromatic compounds is often attributed to the bioreduction of the nitro groups within cells, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can trigger apoptosis.[9][10][11]

The addition of a piperazine moiety in This compound is likely to modulate this cytotoxic profile. Piperazine derivatives have been shown to exhibit a wide range of biological activities, including anticancer effects.[12][13][14] The piperazine ring can influence cellular uptake, subcellular localization, and interactions with biological targets. It is plausible that the piperazine-substituted compound will exhibit enhanced or altered cytotoxicity against cancer cell lines compared to its parent compound. The increased solubility may lead to higher effective concentrations at the cellular level, while the piperazine ring itself could introduce new mechanisms of action, such as interactions with specific receptors or transporters.[4]

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences in biological activity, a series of well-established in vitro assays are recommended.

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Experimental Workflow:

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 3,5-dinitrobenzoic acid and this compound in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow:

Caption: Broth Microdilution Workflow for MIC Determination.

Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of each compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Investigation of Apoptotic Mechanisms

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminogenic or fluorogenic substrate.[9][15][16][17]

Protocol:

-

Cell Treatment: Treat cancer cells with the IC50 concentrations of each compound for various time points (e.g., 6, 12, 24 hours).

-

Assay Reagent Addition: Add the caspase-3/7 reagent directly to the wells containing the cells.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence or fluorescence using a plate reader. An increase in signal indicates an increase in caspase-3/7 activity.

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins (e.g., Bcl-2, Bax) and cleaved PARP.[18][19][20][21]

Experimental Workflow:

Caption: Western Blot Workflow for Apoptosis Protein Analysis.

Protocol:

-

Protein Extraction: After treatment with the compounds, lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-